molecular formula C6H13BrN2 B8054737 (1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide

(1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B8054737
M. Wt: 193.08 g/mol
InChI Key: KSHGGRGZBKHXTJ-PQAGPIFVSA-N
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Description

(1S)-2-Methyl-2,5-diazabicyclo[221]heptane hydrobromide is a bicyclic compound that features a unique diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentene derivative, followed by bromination to introduce the hydrobromide moiety. The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide group.

Properties

IUPAC Name

(1S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5?,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHGGRGZBKHXTJ-PQAGPIFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2C[C@H]1CN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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